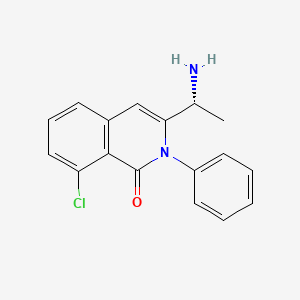
(R)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound with significant potential in various fields of scientific research. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a chiral center at the 1-aminoethyl group adds to its complexity and potential for enantioselective interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Chiral Aminoethyl Group Addition: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation of a suitable precursor using chiral catalysts is a common method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with varied functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological targets. It can serve as a model compound for understanding the behavior of chiral drugs.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as chiral catalysts for asymmetric synthesis.
作用機序
The mechanism of action of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chiral center allows for enantioselective binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one: The enantiomer of the compound, which may exhibit different biological activities.
8-chloro-2-phenylisoquinolin-1(2H)-one: Lacks the chiral aminoethyl group, leading to different chemical and biological properties.
3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one: Lacks the chloro group, affecting its reactivity and interactions.
Uniqueness
The presence of both the chiral aminoethyl group and the chloro substituent makes ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one unique. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C17H15ClN2O |
|---|---|
分子量 |
298.8 g/mol |
IUPAC名 |
3-[(1R)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m1/s1 |
InChIキー |
MZINZXIFJMLTOK-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
正規SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
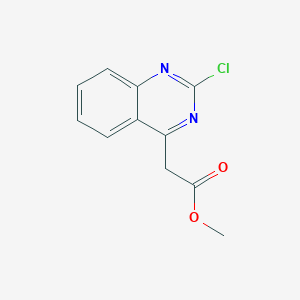



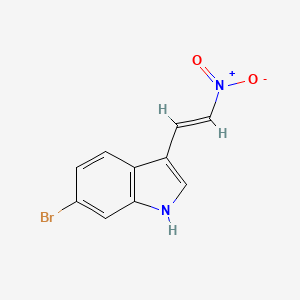

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
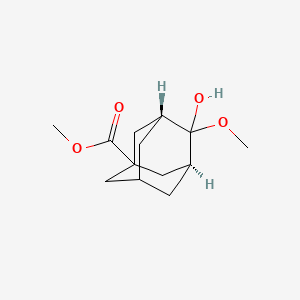
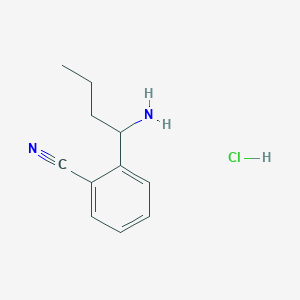
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12278447.png)


